1-Azido-2-bromo-4-methylbenzene
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Overview
Description
1-Azido-2-bromo-4-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are replaced by azido, bromo, and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Methylation: The addition of a methyl group to the benzene ring, often achieved through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Azidation: The substitution of a hydrogen atom with an azido group, which can be done using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF)
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-bromo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds such as triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF)
Reduction: Lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4)
Major Products:
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through reduction of the azido group.
Carboxylic Acids: Formed through oxidation of the methyl group.
Scientific Research Applications
1-Azido-2-bromo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in material sciences for the development of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-4-methylbenzene involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with natural biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-Azido-4-methylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-4-methylbenzene: Lacks the azido group, limiting its applications in cycloaddition reactions.
2-Azido-4-methylbenzene: Positional isomer with different reactivity due to the location of the azido group.
Uniqueness: 1-Azido-2-bromo-4-methylbenzene is unique due to the presence of both azido and bromo groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various scientific applications .
Properties
IUPAC Name |
1-azido-2-bromo-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXJHOTTACXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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